ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
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Overview
Description
Ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a complex organic compound belonging to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate typically involves a multi-step process. One common method includes the reaction of 5-acetyl-2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired thiazolidine derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and yield. These methods can also help in reducing reaction times and improving the overall scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways, while its antimicrobial effects could result from disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
Ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is unique due to its specific structural features and the presence of both acetyl and methoxy groups, which contribute to its distinct biological activities .
Properties
Molecular Formula |
C17H19NO5S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl (2Z)-2-[3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C17H19NO5S/c1-4-23-17(21)8-16-18(15(20)10-24-16)9-13-7-12(11(2)19)5-6-14(13)22-3/h5-8H,4,9-10H2,1-3H3/b16-8- |
InChI Key |
KPPDXSJHNFSDFE-PXNMLYILSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/N(C(=O)CS1)CC2=C(C=CC(=C2)C(=O)C)OC |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC2=C(C=CC(=C2)C(=O)C)OC |
Origin of Product |
United States |
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